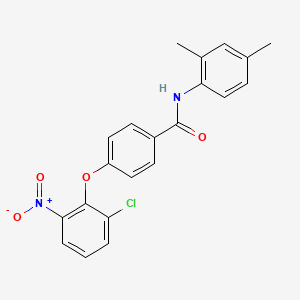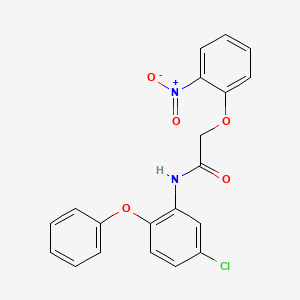
4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide, also known as GW501516 or Endurobol, is a synthetic drug that was first developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, it quickly gained popularity among athletes and bodybuilders due to its ability to enhance endurance and improve performance. Despite being banned by the World Anti-Doping Agency (WADA) in 2009, GW501516 continues to be used by some athletes and fitness enthusiasts.
Mechanism of Action
4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates gene expression in various tissues, including skeletal muscle, liver, and adipose tissue. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which in turn enhances endurance and improves metabolic function.
Biochemical and Physiological Effects:
4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide has been shown to improve endurance and performance in animal models and some human studies. It has also been found to increase the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis in skeletal muscle and liver, which may have beneficial effects on metabolic health. However, its long-term effects on human health are still unknown.
Advantages and Limitations for Lab Experiments
4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide has been widely used in animal studies to investigate its potential therapeutic applications and mechanism of action. Its ability to enhance endurance and improve metabolic function makes it a valuable tool for studying the effects of exercise and metabolic disorders. However, its use in human studies is limited due to safety concerns and ethical considerations.
Future Directions
Further research is needed to fully understand the potential therapeutic applications and long-term effects of 4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide. Some possible future directions include:
1. Investigating the safety and efficacy of 4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide in humans with metabolic and cardiovascular diseases.
2. Studying the effects of 4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide on muscle and bone health in aging populations.
3. Exploring the potential use of 4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide in combination with other drugs or lifestyle interventions for the prevention and treatment of metabolic disorders.
4. Investigating the effects of 4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide on cognitive function and neurodegenerative diseases.
5. Developing safer and more selective PPARδ agonists with fewer side effects.
Conclusion:
4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide is a synthetic drug that has gained popularity among athletes and fitness enthusiasts due to its ability to enhance endurance and improve performance. However, its use is currently banned by WADA due to safety concerns. While 4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide has shown potential therapeutic applications in metabolic and cardiovascular diseases, further research is needed to fully understand its long-term effects on human health.
Synthesis Methods
The synthesis of 4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide involves several steps, including the reaction of 2-chloro-6-nitrophenol with 2,4-dimethylphenylamine to form the intermediate 2-chloro-6-nitrophenyl-N-(2,4-dimethylphenyl)amine. This intermediate is then reacted with benzoyl chloride to form the final product, 4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide.
Scientific Research Applications
4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide has been extensively studied for its potential therapeutic applications in metabolic and cardiovascular diseases, including diabetes, obesity, and atherosclerosis. It has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce inflammation in animal models. However, its use in humans is currently limited due to safety concerns.
properties
IUPAC Name |
4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4/c1-13-6-11-18(14(2)12-13)23-21(25)15-7-9-16(10-8-15)28-20-17(22)4-3-5-19(20)24(26)27/h3-12H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNLLUIRZULQRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-6-nitrophenoxy)-N~1~-(2,4-dimethylphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5212416.png)
![ethyl 1-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5212419.png)
![N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}propanohydrazide](/img/structure/B5212425.png)

![5-{5-chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212438.png)
![3-(3-chlorophenyl)-7-(3,4-difluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5212451.png)
![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5212457.png)
![3-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B5212463.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(2-furyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5212468.png)
![4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5212476.png)

amine oxalate](/img/structure/B5212517.png)
![N-[4-(acetylamino)phenyl]-3,5,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5212529.png)
